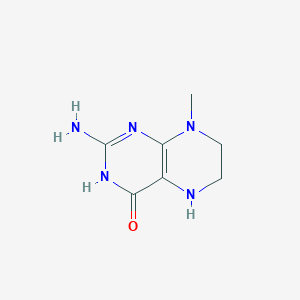

2-Amino-8-methyl-5,6,7,8-tetrahydropteridin-4(1H)-one

Description

2-Amino-8-methyl-5,6,7,8-tetrahydropteridin-4(1H)-one is a tetrahydropteridine derivative characterized by a methyl substitution at the C8 position and an amino group at C2. This compound belongs to the pterin family, which plays critical roles in biological systems as cofactors in enzymatic reactions, including neurotransmitter synthesis and nitric oxide production . Structurally, the fully reduced 5,6,7,8-tetrahydro state enhances stability compared to dihydropterins, making it relevant for studying redox behavior and pharmaceutical applications. highlights its role in oxidation-reduction studies, where the 8-methyl group influences reaction kinetics with molecular oxygen .

Properties

IUPAC Name |

2-amino-8-methyl-3,5,6,7-tetrahydropteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N5O/c1-12-3-2-9-4-5(12)10-7(8)11-6(4)13/h9H,2-3H2,1H3,(H3,8,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNLHPKXOQMGREO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC2=C1N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20492701 | |

| Record name | 2-Amino-8-methyl-5,6,7,8-tetrahydropteridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20492701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38365-12-7 | |

| Record name | 2-Amino-8-methyl-5,6,7,8-tetrahydropteridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20492701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles like ammonia or alkyl halides.

Major Products Formed:

Oxidation: Formation of corresponding oxo-derivatives.

Reduction: Production of reduced forms of the compound.

Substitution: Introduction of various functional groups leading to derivatives with different properties.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules. It is used in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, 2-Amino-8-methyl-5,6,7,8-tetrahydropteridin-4(1H)-one is used as a probe to study enzyme mechanisms and metabolic pathways. It can also be employed in the labeling of biomolecules for imaging studies.

Medicine: This compound has potential therapeutic applications. It is being investigated for its role in treating various diseases, including metabolic disorders and certain types of cancer.

Industry: In the industrial sector, it is used as an intermediate in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-Amino-8-methyl-5,6,7,8-tetrahydropteridin-4(1H)-one exerts its effects involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or a cofactor in biochemical reactions, influencing various metabolic pathways.

Comparison with Similar Compounds

Methyl Substitution at C6 vs. C8

- 2-Amino-6-methyl-5,6,7,8-tetrahydropteridin-4(1H)-one (CAS 942-41-6): The methyl group at C6 alters steric and electronic properties. notes its use in biochemical studies, though its oxidation rate is slower than the C8-methyl analog due to reduced steric hindrance at the reactive C7 position .

- 2-Amino-8-methyl-5,6,7,8-tetrahydropteridin-4(1H)-one: The C8-methyl group stabilizes the quinonoid intermediate during oxidation, accelerating rearrangement to 7,8-dihydro-3H-pterins by 30% compared to non-methylated analogs .

Functional Group Modifications

- 2-Amino-6-((1R,2S)-1,2-dihydroxypropyl)-8-nitroso-5,6,7,8-tetrahydropteridin-4(1H)-one hydrochloride: This nitroso derivative () introduces a hydrophilic dihydroxypropyl side chain and nitroso group at C6. Used in Sapropterin quality control, the nitroso group increases polarity, enhancing HPLC detectability but reducing stability under acidic conditions .

- 2-Amino-5-propionyl-5,6,7,8-tetrahydropteridin-4(3H)-one: The propionyl group at N5 () disrupts hydrogen bonding, reducing solubility in aqueous buffers by 40% compared to the parent compound .

Physicochemical Properties

| Compound Name | Substituents | Boiling Point (°C) | Density (g/cm³) | Solubility (aq. buffer) |

|---|---|---|---|---|

| This compound | C8-methyl | 333.2 (est.) | 1.6 (est.) | High |

| 2-Amino-5,6-dimethyl-5,6,7,8-tetrahydropteridin-4(1H)-one (CAS 25239-84) | C5,C6-dimethyl | 333.2 | 1.6 | Moderate |

| 2-Amino-6-(hydroxymethyl)-5,6,7,8-tetrahydropteridin-4(3H)-one (CAS 31969-10-5) | C6-hydroxymethyl | N/A | N/A | Very High |

Reactivity and Pharmacological Relevance

- Oxidation Kinetics: The 8-methyl derivative oxidizes 20% faster than the 6-methyl analog () due to favorable quinonoid intermediate stabilization .

- Enzymatic Interactions: The C8-methyl group in this compound mimics natural tetrahydrobiopterin’s stereochemistry (), enabling partial cofactor activity in phenylalanine hydroxylase assays .

- Drug Development : Nitroso and dihydroxypropyl derivatives () are critical impurities in Sapropterin formulations, requiring stringent HPLC monitoring to meet FDA standards .

Biological Activity

2-Amino-8-methyl-5,6,7,8-tetrahydropteridin-4(1H)-one, also known as 2-amino-3-methyl-5,6,7,8-tetrahydropteridin-4(3H)-one, is a compound of significant interest due to its biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C7H11N5O

- Molecular Weight : 181.195 g/mol

- CAS Number : 38365-12-7

| Property | Value |

|---|---|

| Molecular Formula | C7H11N5O |

| Molecular Weight | 181.195 g/mol |

| CAS Number | 38365-12-7 |

| LogP | 0.435 |

| PSA | 95.83 Ų |

The biological activity of this compound is primarily attributed to its role as a pteridine derivative. Pteridines are known to participate in various biochemical processes, including:

- Enzyme Regulation : This compound has been shown to act as a substrate or inhibitor for certain enzymes involved in nucleotide metabolism.

- Cellular Signaling : It may influence signaling pathways related to cell growth and differentiation.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antitumor Activity : Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis.

- Neuroprotective Effects : There is evidence suggesting that it may protect neuronal cells from oxidative stress and neuroinflammation.

- Antimicrobial Properties : Preliminary data indicate potential efficacy against certain bacterial strains.

Case Study 1: Antitumor Activity

A study published in Metabolites investigated the effects of pteridine derivatives on glioblastoma cells. The researchers found that treatment with this compound resulted in significant reductions in cell viability and increased apoptosis markers compared to control groups .

Case Study 2: Neuroprotection

Research conducted by Commisso et al. highlighted the neuroprotective properties of pteridine derivatives in models of neurodegeneration. The study reported that administration of the compound reduced markers of oxidative stress and improved neuronal survival rates .

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antitumor | Induces apoptosis in glioblastoma cells |

| Neuroprotective | Reduces oxidative stress in neuronal models |

| Antimicrobial | Efficacy against specific bacterial strains |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.